![molecular formula C23H39PSi B14292942 (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane CAS No. 116078-93-4](/img/structure/B14292942.png)
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane is a chemical compound known for its unique structure and properties It contains a phenyl group substituted with three tert-butyl groups and a phosphane group attached to an ethynyl group, which is further substituted with a trimethylsilyl group
準備方法
The synthesis of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves several steps. One common method includes the reaction of 2,4,6-tri-tert-butylphenyl lithium with chlorophosphane, followed by the addition of trimethylsilylacetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various phosphine derivatives and substituted phenyl compounds .
科学的研究の応用
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
作用機序
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity and catalytic properties. These interactions are facilitated by the electron-donating properties of the tert-butyl groups and the ethynyl group, which enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions .
類似化合物との比較
(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane can be compared with other similar compounds, such as:
(2,4,6-Tri-tert-butylphenyl)phosphane: Lacks the ethynyl and trimethylsilyl groups, resulting in different reactivity and applications.
(Trimethylsilyl)ethynylphosphane: Lacks the phenyl group, leading to different coordination chemistry and catalytic properties.
(2,4,6-Tri-tert-butylphenyl)ethynylphosphane: Lacks the trimethylsilyl group, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl groups and the electronic effects of the ethynyl and trimethylsilyl groups, which together enhance its stability and reactivity in various chemical processes .
特性
CAS番号 |
116078-93-4 |
|---|---|
分子式 |
C23H39PSi |
分子量 |
374.6 g/mol |
IUPAC名 |
(2,4,6-tritert-butylphenyl)-(2-trimethylsilylethynyl)phosphane |
InChI |
InChI=1S/C23H39PSi/c1-21(2,3)17-15-18(22(4,5)6)20(19(16-17)23(7,8)9)24-13-14-25(10,11)12/h15-16,24H,1-12H3 |
InChIキー |
ROZVBCPMTBEIIR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC#C[Si](C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [2,4-bis(phenylmethoxy)-5-pyrimidinyl]-](/img/structure/B14292867.png)
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)
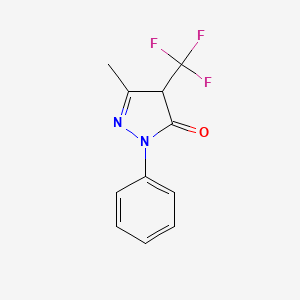

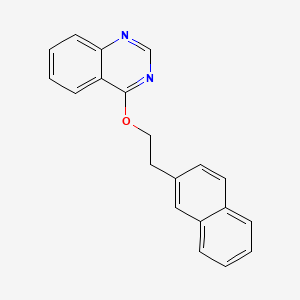
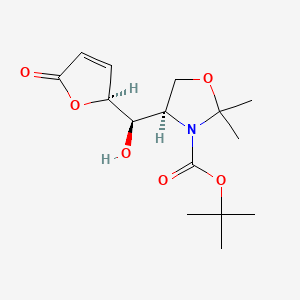
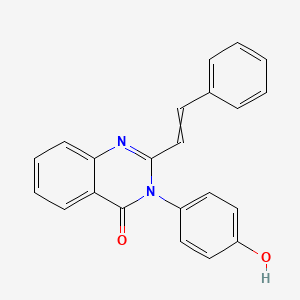
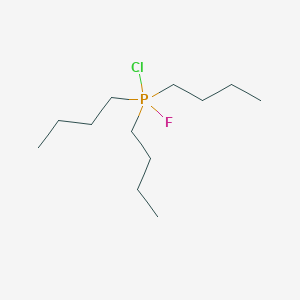
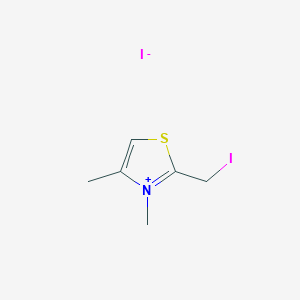
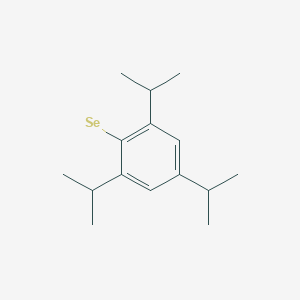

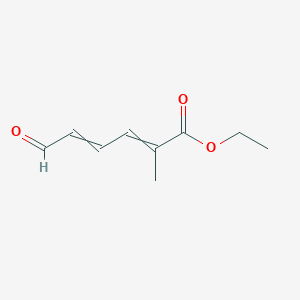
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

